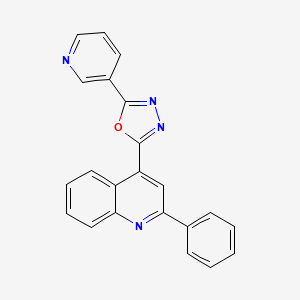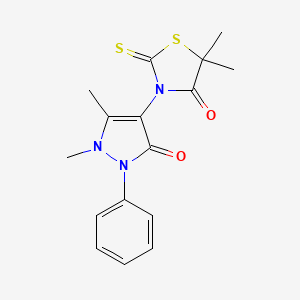![molecular formula C24H35N3O3 B5991291 (3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5991291.png)
(3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a piperidine ring, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol typically involves multiple steps, including the formation of the furan ring, the piperazine moiety, and the piperidine ring. One common synthetic route starts with the preparation of the furan ring through a cyclization reaction of appropriate precursors. The piperazine moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the piperidine ring through a reductive amination process. The final step involves the coupling of the furan and piperidine intermediates under specific reaction conditions, such as the use of a suitable catalyst and solvent system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The methoxymethyl group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dione derivatives, fully or partially reduced piperidine derivatives, and substituted furan derivatives.
Scientific Research Applications
(3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating neurological disorders, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3R,4R)-1-[[5-(methoxymethyl)furan-2-yl]methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-29-19-22-8-7-21(30-22)17-26-12-10-23(24(28)18-26)27-15-13-25(14-16-27)11-9-20-5-3-2-4-6-20/h2-8,23-24,28H,9-19H2,1H3/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZAJSHABADSBZ-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCC(C(C2)O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(O1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5991219.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5991220.png)
![N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide](/img/structure/B5991221.png)
methanone](/img/structure/B5991229.png)

![1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide](/img/structure/B5991240.png)
![6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5991241.png)
![4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B5991243.png)
![METHYL (5E)-2-METHYL-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5991246.png)
![2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B5991254.png)
![1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine](/img/structure/B5991278.png)
![N-[4-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXY-2-PROPANYL)-2,6-DIMETHYLPHENYL]-2-THIOPHENECARBOXAMIDE](/img/structure/B5991287.png)
![METHYL 2-{2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDO}BENZOATE](/img/structure/B5991298.png)
